molecular formula C19H23N5O2S B11004721 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide

Cat. No.: B11004721
M. Wt: 385.5 g/mol
InChI Key: NTMIJIIKRYJPED-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H23N5O2S/c1-11(2)16-20-14-9-4-3-8-13(14)18(26)24(16)10-15(25)21-19-23-22-17(27-19)12-6-5-7-12/h3-4,8-9,11-12,16,20H,5-7,10H2,1-2H3,(H,21,23,25)

InChI Key

NTMIJIIKRYJPED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NC2=CC=CC=C2C(=O)N1CC(=O)NC3=NN=C(S3)C4CCC4

Origin of Product

United States

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